1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one
CAS No.:
Cat. No.: VC18816684
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-(2-amino-3-ethylphenyl)-1-bromopropan-2-one |
| Standard InChI | InChI=1S/C11H14BrNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3 |
| Standard InChI Key | LBKMPOBSXPTAGC-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=CC=C1)C(C(=O)C)Br)N |
Introduction
1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one is an organic compound that belongs to the class of amines and ketones. It features a brominated propanone structure with an amino group and an ethyl substitution on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis Methods
The synthesis of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one. Common methods include using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride. These methods can be adapted for industrial production to optimize yield and purity while minimizing by-products.
Biological Activity and Potential Applications
Research into the biological activity of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one suggests that it may interact with various biological targets, potentially influencing important biochemical pathways. Preliminary studies indicate that this compound may have therapeutic properties, particularly in enzyme inhibition and protein interactions.
Potential Applications:
-
Medicinal Chemistry: The compound's unique structural features make it a candidate for drug development.
-
Organic Synthesis: Its reactivity profile allows for further chemical transformations.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one, differing in the position of substituents or the type of halogen used. These variations can affect reactivity and biological activity:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2-Amino-5-ethylphenyl)-1-bromopropan-2-one | Contains an amino group and a bromine atom | Different ethyl positioning affects reactivity |
| 1-(2-Amino-5-chlorophenyl)-1-bromopropan-2-one | Contains chlorine instead of bromine | Different reactivity profile due to chlorine |
| 1-(2-Amino-5-iophenyl)-1-bromopropan-2-one | Contains iodine instead of bromine | Potential for different chemical behavior |
| 1-(2-Amino-5-methylphenyl)-1-bromopropan-2-one | Contains a methyl group instead of an ethyl group | Altered steric effects may influence reactivity |
Research Findings and Future Directions
Current research focuses on understanding how 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one interacts with biological systems. Its mechanism of action likely involves molecular interactions affecting various biochemical pathways. Studies are ongoing to elucidate these interactions further and assess their implications for drug development and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume